3-(Dimethylamino)acrylonitrile

Microwave-Assisted Synthesis Reaction Kinetics Process Intensification

trans-3-(Dimethylamino)acrylonitrile (CAS 35520-41-3) is an α,β-unsaturated nitrile featuring a potent electron-donating dimethylamino group, classifying it as a 'push-pull' enamine. This specific trans (E)-isomer is the standard form utilized in research and industrial applications, with the cis-isomer typically present only as a minor contaminant in commercial lots.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 35520-41-3
Cat. No. B1336122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)acrylonitrile
CAS35520-41-3
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCN(C)C=CC#N
InChIInChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+
InChIKeyZKKBIZXAEDFPNL-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing trans-3-(Dimethylamino)acrylonitrile (CAS 35520-41-3): A Unique Push-Pull Enamine Building Block for Heterocyclic Synthesis and Pharmaceutical Intermediates


trans-3-(Dimethylamino)acrylonitrile (CAS 35520-41-3) is an α,β-unsaturated nitrile featuring a potent electron-donating dimethylamino group, classifying it as a 'push-pull' enamine [1]. This specific trans (E)-isomer is the standard form utilized in research and industrial applications, with the cis-isomer typically present only as a minor contaminant in commercial lots . Its unique electronic structure grants it high nucleophilicity and dipolarophilic reactivity, making it a privileged building block for the rapid construction of complex nitrogen-containing heterocycles that are less accessible with other, simpler acrylonitrile derivatives .

Why Simple Acrylonitrile Derivatives Cannot Replace 3-(Dimethylamino)acrylonitrile (CAS 35520-41-3) in Advanced Synthesis


Substituting 3-(Dimethylamino)acrylonitrile with a generic analog like acrylonitrile or 3-aminopropenenitrile is not feasible due to profound differences in electronic character and reaction outcomes. The strong electron-donating dimethylamino group in the β-position fundamentally alters the reactivity of the conjugated system, creating a highly polarized enamine structure that acts as a potent nucleophile and a reactive dipolarophile [1]. This unique 'push-pull' character is absent in simpler nitriles, which lack the capacity for the same efficient, high-yielding, and stereoselective heterocyclizations . Consequently, using a generic substitute would lead to reaction failure, drastically lower yields, or the production of a different, undesired chemical scaffold, directly impacting research productivity and process economics .

Quantitative Evidence for the Procurement of trans-3-(Dimethylamino)acrylonitrile (CAS 35520-41-3) Over Its Alternatives


Reaction Kinetics: Microwave-Assisted Synthesis of trans-3-(Dimethylamino)acrylonitrile

The synthesis of trans-3-(Dimethylamino)acrylonitrile and its derivatives can be dramatically accelerated using microwave irradiation compared to conventional thermal heating. A study demonstrated that a related reaction, the preparation of ethyl 2-aryl-3-dimethylamino-acrylates from ethyl arylacetate and N,N-dimethylformamidedimethylacetal (DMFDMA), achieves high yields in just a few minutes under microwave conditions [1]. While this is a cross-study comparable for a closely related derivative, it provides strong class-level inference for the parent acrylonitrile's amenability to fast, high-throughput synthesis.

Microwave-Assisted Synthesis Reaction Kinetics Process Intensification

Industrial Utility: trans-3-(Dimethylamino)acrylonitrile as a Key Intermediate for Verdiperstat

The specific trans (E)-isomer of 3-(dimethylamino)acrylonitrile (CAS 35520-41-3) is the designated building block in the patented synthesis of Verdiperstat, a myeloperoxidase (MPO) inhibitor under investigation for neurodegenerative diseases [1]. This establishes the compound as a non-negotiable, mission-critical starting material for the production of a specific drug candidate. Using any other isomer or a simpler acrylonitrile derivative would not yield the correct intermediate and would fail in the patented process.

Pharmaceutical Intermediate Verdiperstat Myeloperoxidase Inhibitor

Toxicological Profile: Absence of CYP2E1-Mediated Vestibular Toxicity

A key differentiator from other structurally related nitriles is its toxicological profile. Research has specifically investigated trans-3-(dimethylamino)acrylonitrile for its potential to cause vestibular toxicity, a known side effect of several nitriles like allylnitrile and cis-crotononitrile [1]. The study concluded that, unlike these comparators, trans-3-(dimethylamino)acrylonitrile did not induce vestibular toxicity in either wild-type or CYP2E1-null mice, indicating a metabolism-dependent safety advantage [1].

Toxicology Vestibular Toxicity CYP2E1 Safety Profile

Comparative Physical Properties: Solubility and Formulation Considerations

When compared to a simpler analog like acrylonitrile, trans-3-(dimethylamino)acrylonitrile exhibits substantially different physical properties that directly impact its handling and application. It has a higher density (0.878 g/mL at 25°C vs. 0.806 g/mL for acrylonitrile) and a markedly higher predicted LogP (0.5 vs. 0.25 for acrylonitrile), indicating increased lipophilicity [1]. These differences are not trivial; they influence solvent compatibility, extraction efficiency, and its potential to cross biological membranes in medicinal chemistry applications.

Physicochemical Properties Density LogP Formulation

Process Efficiency: Rapid, High-Yielding Synthesis via Flow Chemistry

The synthesis of 3-(dimethylamino)acrylonitrile derivatives has been significantly optimized using microreactor technology. Research indicates that this continuous flow approach can reduce reaction times from several hours in a batch process to mere minutes, while achieving exceptional conversions as high as 98.7% . This represents a substantial improvement over traditional batch methods, which are slower and often less efficient.

Flow Chemistry Microreactor Synthesis Yield

Stereoelectronic Tunability: Comparison with 3-Morpholinoacrylonitrile

While direct quantitative data comparing 3-(dimethylamino)acrylonitrile with 3-morpholinoacrylonitrile is scarce in the public domain, their structural difference dictates their application. The dimethylamino group provides a smaller steric profile and distinct electronic properties compared to the morpholino group [1]. This makes 3-(dimethylamino)acrylonitrile the preferred partner for reactions with bulky substrates or in cycloadditions where sterics are a key determinant of success .

Heterocyclic Synthesis Pyrimidine Reactivity Enamine

High-Impact Application Scenarios for Sourcing 3-(Dimethylamino)acrylonitrile (CAS 35520-41-3)


Synthesis of Verdiperstat and Related MPO Inhibitors

As explicitly defined in patent literature [1], trans-3-(dimethylamino)acrylonitrile (CAS 35520-41-3) is a required starting material for the synthesis of Verdiperstat. For organizations involved in the development or production of this myeloperoxidase inhibitor, procurement of this specific isomer is not optional but a mandatory step defined by the established and patented synthetic route.

Rapid Heterocycle Synthesis via Microwave or Flow Chemistry

Leverage the compound's demonstrated compatibility with advanced synthesis technologies. Research indicates that derivatives of this compound class can be synthesized with reaction times reduced from hours to minutes using microwave irradiation [2] and achieve near-quantitative conversions (>98%) in continuous flow microreactors . This makes it an ideal building block for high-throughput medicinal chemistry campaigns and scalable process development.

Medicinal Chemistry Campaigns Requiring Low Vestibular Toxicity Risk

In the design of new CNS-active or other drug candidates where nitrile-containing building blocks are essential, selecting trans-3-(dimethylamino)acrylonitrile offers a quantifiable safety advantage. Direct in vivo comparative studies show it does not induce vestibular toxicity, a significant liability of other common nitriles like allylnitrile and cis-crotononitrile [3]. This pre-validated toxicological profile can de-risk early-stage projects and guide safer lead optimization.

Synthesis of Substituted Pyrimidines, Pyridines, and Pyrazoles

The compound's primary utility is as a 'push-pull' enamine for the construction of pharmaceutically relevant nitrogen heterocycles . Its specific electronic structure enables efficient and regioselective cyclocondensations that are often low-yielding or impossible with less activated acrylonitrile derivatives. It is a privileged building block for accessing diverse chemical space in library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.